![molecular formula C23H24ClN3O2 B3411901 N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921807-49-0](/img/structure/B3411901.png)
N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
Overview
Description
N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is a useful research compound. Its molecular formula is C23H24ClN3O2 and its molecular weight is 409.9 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article will delve into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chlorophenyl group, a quinoline moiety, and a piperidine derivative. Its chemical formula is . The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system.
Neuroprotective Effects
Research has indicated that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives containing quinoline moieties have been shown to reduce oxidative stress and provide symptomatic relief in models of neurodegenerative diseases such as Parkinson's disease (PD) . The introduction of an 8-hydroxy quinoline moiety into the piperazine ring has been linked to enhanced agonist activity at dopamine receptors, which are crucial for motor control and cognitive functions .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds highlight the importance of specific structural components in determining biological activity. For example:
Compound | Receptor Binding Affinity (nM) | Biological Activity |
---|---|---|
Compound A | 5.57 (D3) | Neuroprotective |
Compound B | 41 (D2) | Antitumor |
This compound | TBD | TBD |
The presence of bulky aromatic substitutions and specific functional groups has been shown to enhance receptor affinity and selectivity, suggesting that optimizing these features could lead to improved pharmacological profiles for this compound.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds. One notable study synthesized several quinoline derivatives and assessed their neuroprotective capabilities in vitro. The findings indicated that compounds with an 8-hydroxy group exhibited significant antioxidant activity, supporting their potential use in neurodegenerative conditions .
Another study explored the antitumor properties of pyrazole derivatives, revealing that certain substitutions led to enhanced cytotoxicity against breast cancer cell lines. These findings underscore the importance of continued research into the biological activity of structurally related compounds .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-16-6-2-3-13-27(16)21-12-11-17-7-4-10-20(23(17)26-21)29-15-22(28)25-19-9-5-8-18(24)14-19/h4-5,7-12,14,16H,2-3,6,13,15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYORJBUCPNKLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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